3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Description
Properties
IUPAC Name |
3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-12-7-2-1-6-11(12)14-17-13(18-19-14)9-4-3-5-10(16)8-9/h1-8H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNQIBXXYJIDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS number 929338-57-8
An In-depth Technical Guide to 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline (CAS Number: 929338-57-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a detailed synthetic pathway, potential mechanisms of action, and its applications in drug discovery, with a focus on oncology. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.
Physicochemical Properties
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a small molecule featuring a 1,2,4-oxadiazole core, a privileged scaffold in drug discovery. The presence of a 2-fluorophenyl group and an aniline moiety suggests its potential for various biological interactions. Below is a summary of its predicted physicochemical properties.
| Property | Value | Source |
| CAS Number | 929338-57-8 | [1] |
| Molecular Formula | C₁₄H₁₀FN₃O | |
| Molecular Weight | 255.25 g/mol | |
| Boiling Point | 458.4±55.0 °C (Predicted) | [2] |
| Density | 1.304±0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.97±0.10 (Predicted) | [2] |
Synthesis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry. The most common and versatile approach involves the acylation of an amidoxime followed by a cyclodehydration reaction.[3][4][5][6][7] This method offers a reliable route to the target compound.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process, which can often be performed in a one-pot fashion to improve efficiency.[6][7] The general strategy involves the reaction of 3-aminobenzamidoxime with 2-fluorobenzoyl chloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of 1,2,4-oxadiazoles.[4][5]
Step 1: Synthesis of 3-Aminobenzamidoxime (Intermediate)
-
To a solution of 3-aminobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield 3-aminobenzamidoxime.
Step 2: Synthesis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline
-
Dissolve 3-aminobenzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane at 0 °C.[4]
-
Slowly add 2-fluorobenzoyl chloride (1.1 eq) dropwise to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[4]
-
Monitor the reaction for the formation of the O-acylamidoxime intermediate and its subsequent cyclization to the 1,2,4-oxadiazole.
-
After completion, cool the reaction mixture and pour it into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[4]
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
The solvent is then removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford the pure 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline.
Potential Mechanism of Action and Biological Activity
The 1,2,4-oxadiazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, with a significant number of derivatives exhibiting anticancer properties.[8]
Tubulin Inhibition: A Plausible Target
A growing body of evidence suggests that diaryl 1,2,4-oxadiazoles can act as potent tubulin polymerization inhibitors.[9] These compounds can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
A study on diaryl 5-amino-1,2,4-oxadiazoles, a structurally related class of compounds, has identified them as tubulin inhibitors.[9] Notably, a derivative bearing a 2-fluorophenyl group was included in this study, lending strong support to the hypothesis that 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline may also exert its biological effects through a similar mechanism.
Anticancer Potential
The disruption of microtubule function is a clinically validated strategy in cancer chemotherapy. Several successful anticancer drugs, such as the taxanes (paclitaxel, docetaxel) and vinca alkaloids (vincristine, vinblastine), target microtubules. The potential of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline as a tubulin inhibitor makes it a promising candidate for further investigation in oncology drug discovery programs.[8]
Derivatives of 1,2,4-oxadiazole have demonstrated cytotoxic activity against a range of human cancer cell lines.[8] The introduction of a fluorine atom, as in the 2-fluorophenyl group of the title compound, can often enhance metabolic stability and binding affinity, potentially leading to improved pharmacological properties.
Applications in Research and Drug Development
Given its structural features and plausible mechanism of action, 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a valuable tool for various research and development applications:
-
Lead Compound for Novel Anticancer Agents: This molecule can serve as a starting point for the design and synthesis of new tubulin inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies can be conducted by modifying the aniline and fluorophenyl moieties to optimize its anticancer activity.[10]
-
Probe for Studying Microtubule Dynamics: As a potential small molecule inhibitor of tubulin polymerization, it can be used as a chemical probe to investigate the complex processes of microtubule assembly and disassembly in various cellular contexts.
-
Fragment-Based Drug Discovery: The 1,2,4-oxadiazole core and its substituents can be utilized in fragment-based screening to identify novel binders for various biological targets beyond tubulin.
Characterization Techniques
The structural elucidation and purity assessment of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline would typically involve a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and connectivity of the atoms.[11][12][13]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.
-
Infrared (IR) Spectroscopy: Helps in identifying the characteristic functional groups present in the molecule.[12][13]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.
Conclusion
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a compound with significant potential in the field of drug discovery, particularly in the development of new anticancer therapeutics. Its straightforward synthesis, coupled with a plausible mechanism of action as a tubulin inhibitor, makes it an attractive scaffold for further investigation. This technical guide provides a solid foundation for researchers to explore the full potential of this and related 1,2,4-oxadiazole derivatives in their quest for novel and effective medicines.
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from: [Link] [Accessed February 12, 2026]
-
Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. ResearchGate. Available from: [Link] [Accessed February 12, 2026]
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. Available from: [Link] [Accessed February 12, 2026]
-
13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available from: [Link] [Accessed February 12, 2026]
-
Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. PubMed. Available from: [Link] [Accessed February 12, 2026]
-
Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Turkish Journal of Chemistry. Available from: [Link] [Accessed February 12, 2026]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available from: [Link] [Accessed February 12, 2026]
-
Identification of Diaryl 5-Amino-1,2,4-oxadiazoles as Tubulin Inhibitors: the Special Case of 3-(2-Fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole. PMC. Available from: [Link] [Accessed February 12, 2026]
-
Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. PMC. Available from: [Link] [Accessed February 12, 2026]
Sources
- 1. 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)aniline | 929338-57-8 [chemicalbook.com]
- 2. 929338-57-8 | CAS DataBase [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Diaryl 5-Amino-1,2,4-oxadiazoles as Tubulin Inhibitors: the Special Case of 3-(2-Fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Chemical structure and properties of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Title: Technical Monograph: 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline Subtitle: Synthetic Scaffold & Pharmacophore Analysis of the Ataluren Amine Analog
Executive Summary
This technical guide provides a comprehensive analysis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline , a critical pharmacophore scaffold in the development of nonsense mutation suppression therapeutics. Structurally, this molecule is the aniline bioisostere of Ataluren (PTC124) , a drug conditionally approved for Duchenne Muscular Dystrophy (DMD).
While Ataluren utilizes a benzoic acid moiety to interact with the ribosomal decoding center, the aniline analog described herein serves two primary functions in high-value drug discovery:
-
Synthetic Intermediate: It is the direct precursor for generating urea, amide, and carbamate derivatives of the Ataluren core, enabling Structure-Activity Relationship (SAR) expansion.
-
Mechanistic Probe: It allows researchers to decouple the electrostatic contribution of the carboxylate from the hydrogen-bonding potential of the scaffold during ribosomal binding studies.
Part 1: Chemical Structure & Molecular Architecture
The molecule comprises three distinct domains arranged in a linear, conjugated system. Its stability and electronic properties are defined by the central 1,2,4-oxadiazole ring, which acts as a bioisosteric linker.
| Feature | Specification |
| IUPAC Name | 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline |
| Molecular Formula | C₁₄H₁₀FN₃O |
| Molecular Weight | 255.25 g/mol |
| Core Scaffold | 3,5-disubstituted-1,2,4-oxadiazole |
| Key Substituent A | 2-Fluorophenyl (attached to C5 of oxadiazole) |
| Key Substituent B | 3-Aminophenyl (attached to C3 of oxadiazole) |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (N, O, F) |
Structural Analysis
-
The 1,2,4-Oxadiazole Core: This heterocyclic ring is electron-poor. When attached to the aniline, it exerts a significant electron-withdrawing effect (–I and –M effects) on the phenyl ring. Consequently, the aniline nitrogen is less basic and less nucleophilic than unsubstituted aniline.
-
The 2-Fluorophenyl Moiety: The ortho-fluorine atom provides metabolic stability by blocking the P450-labile 2-position and induces a specific torsion angle relative to the oxadiazole ring, optimizing fit within the ribosomal A-site pocket.
Part 2: Synthetic Methodology
The synthesis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline requires a strategy that protects the sensitive amine functionality during the harsh cyclization of the oxadiazole ring. The industry-standard protocol utilizes a Nitro-Reduction Route .
Reaction Pathway Diagram
Figure 1: Step-wise synthetic pathway from nitrile precursor to target aniline, avoiding direct handling of the free amine during ring closure.
Detailed Protocol
Step 1: Formation of the Amidoxime
-
Reagents: 3-Nitrobenzonitrile, Hydroxylamine hydrochloride (
), Sodium carbonate ( ). -
Solvent: Ethanol/Water (1:1).
-
Procedure: Reflux the nitrile with hydroxylamine for 4–6 hours. The nitrile carbon is attacked by the nucleophilic nitrogen of hydroxylamine, yielding 3-nitrobenzamidoxime.
-
Checkpoint: Monitor disappearance of the nitrile peak (~2230 cm⁻¹) via IR.
Step 2: 1,2,4-Oxadiazole Cyclization
-
Reagents: 3-Nitrobenzamidoxime, 2-Fluorobenzoyl chloride.
-
Solvent: Toluene or Pyridine.
-
Mechanism: The amidoxime oxygen attacks the acid chloride to form an O-acyl intermediate. Subsequent heating (reflux in toluene) promotes dehydration and ring closure.
-
Critical Note: Avoid using the amino-benzonitrile starting material. The free amine can compete with the amidoxime oxygen for the acid chloride, leading to amide byproducts.
Step 3: Nitro Reduction
-
Reagents: Iron powder/Ammonium chloride (Fe/
) or Hydrogen gas with Palladium on Carbon ( , Pd/C). -
Conditions: Ethanol/Water reflux (for Fe) or Room Temp (for
). -
Purification: The resulting aniline is purified via recrystallization from ethanol or column chromatography (Hexane/EtOAc).
Part 3: Physicochemical Properties & Stability
Understanding the physical behavior of this aniline is crucial for assay development and formulation.
| Property | Value (Experimental/Predicted) | Context |
| pKa (Conjugate Acid) | ~3.2 – 3.8 | The oxadiazole ring is electron-withdrawing, making this aniline significantly less basic than typical anilines (pKa ~4.6). It will remain uncharged at physiological pH (7.4). |
| LogP | 2.8 – 3.1 | Moderately lipophilic. It has higher membrane permeability than its benzoic acid analog (Ataluren). |
| Solubility | < 0.1 mg/mL (Water)> 20 mg/mL (DMSO) | Poor aqueous solubility requires formulation with co-solvents (DMSO, PEG400) for biological assays. |
| Chemical Stability | High | The 1,2,4-oxadiazole ring is stable to acid/base hydrolysis under standard conditions, but the aniline is prone to oxidation if stored in solution exposed to light/air. |
Part 4: Biological Context & Applications[2][3]
Relationship to Ataluren (PTC124)
Ataluren promotes the readthrough of premature stop codons (nonsense mutations).[1][2] The carboxylic acid of Ataluren is hypothesized to interact with ribosomal RNA or proteins via hydrogen bonding or electrostatic bridges.
-
The Aniline as a Probe: By replacing the acid (H-bond acceptor/anion) with an amine (H-bond donor/neutral), researchers can map the electrostatic requirements of the binding pocket.
-
Activity: Literature suggests the aniline analog retains some readthrough activity but is generally less potent than the acid, indicating the importance of the carboxylate moiety for optimal efficacy [1].
Metabolic Considerations
Unlike the benzoic acid (which undergoes glucuronidation), the aniline moiety introduces different metabolic liabilities:
-
N-Acetylation: A common Phase II pathway for anilines (NAT1/NAT2 enzymes).
-
N-Oxidation: Potential to form hydroxylamines, which can be toxic. This makes the aniline less suitable as a final drug candidate but excellent as a transient intermediate.
SAR Expansion Diagram
The aniline serves as a "handle" for further derivatization.
Figure 2: The aniline scaffold acts as a divergent point for generating library compounds.
References
-
Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations."[3] Nature, 447(7140), 87-91. Link
- Pibiri, I., et al. (2018). "1,2,4-Oxadiazole derivatives as potential nonsense suppression agents." European Journal of Medicinal Chemistry, 150, 642-654.
- Lentini, L., et al. (2014).
-
PTC Therapeutics. (2014). "Translarna (ataluren) - Assessment Report." European Medicines Agency.[1][2] Link
Sources
The 1,2,4-Oxadiazole as a Bioisosteric Master Key: An In-Depth Technical Guide to Amide Replacement in Drug Design
< <
Abstract
Bioisosterism represents a foundational pillar of modern medicinal chemistry, enabling the strategic optimization of lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles.[1][2] Within the vast toolkit of bioisosteric replacements, the 1,2,4-oxadiazole ring has garnered significant attention as a versatile and effective surrogate for the ubiquitous amide bond.[3][4] This in-depth technical guide provides a comprehensive exploration of the rationale, synthetic strategies, and practical implications of replacing amides with 1,2,4-oxadiazoles in the drug discovery process. We will delve into the nuanced physicochemical properties that underpin this bioisosteric relationship, present detailed synthetic protocols, and analyze case studies that underscore the transformative potential of this molecular substitution.
The Amide Bond: A Double-Edged Sword in Drug Design
The amide functionality is a cornerstone of peptide and protein structure and is prevalent in a vast number of clinically approved drugs.[1] Its capacity to act as both a hydrogen bond donor and acceptor facilitates critical interactions with biological targets. However, the amide bond is not without its liabilities. It is often susceptible to enzymatic cleavage by proteases and amidases, leading to metabolic instability and poor oral bioavailability. Furthermore, the conformational rigidity of the amide bond can sometimes limit the exploration of optimal binding geometries.
The 1,2,4-Oxadiazole: A Superior Surrogate
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[5] It has emerged as a highly effective bioisostere for the amide group due to a confluence of favorable physicochemical properties.[6][7]
Physicochemical Properties: A Comparative Analysis
The successful bioisosteric replacement of an amide with a 1,2,4-oxadiazole hinges on the latter's ability to mimic the key electronic and steric features of the former.
| Property | Amide | 1,2,4-Oxadiazole | Rationale for Bioisosteric Equivalence |
| Hydrogen Bonding | H-bond donor (N-H) and acceptor (C=O) | Two H-bond acceptors (N atoms) | The two nitrogen atoms of the oxadiazole ring can effectively mimic the hydrogen bond accepting capacity of the amide carbonyl oxygen.[8][9] |
| Dipole Moment | Significant dipole moment | Possesses a dipole moment that can be modulated by substituents | The similar charge distribution allows for comparable electrostatic interactions with the target protein. |
| Planarity | Planar geometry | Planar aromatic ring | The rigid, planar structure of the oxadiazole maintains a similar spatial arrangement of substituents as the amide bond.[1] |
| Metabolic Stability | Susceptible to hydrolysis | Generally resistant to hydrolysis | The aromaticity and electronic nature of the oxadiazole ring confer high stability against enzymatic degradation.[10] |
| Lipophilicity | Varies with substituents | Generally more lipophilic than amides | This can be advantageous for improving membrane permeability, but requires careful consideration to maintain an optimal drug-like profile.[11][12] |
Advantages of the 1,2,4-Oxadiazole Bioisostere
The strategic incorporation of a 1,2,4-oxadiazole in place of an amide can offer several key advantages in drug design:
-
Enhanced Metabolic Stability: The inherent resistance of the 1,2,4-oxadiazole ring to enzymatic cleavage can significantly improve the half-life and oral bioavailability of a drug candidate.[4][10]
-
Improved Cell Permeability: The increased lipophilicity of the oxadiazole moiety can enhance passive diffusion across cell membranes.[1]
-
Modulation of Physicochemical Properties: The 1,2,4-oxadiazole serves as a rigid scaffold that allows for the precise positioning of substituents to optimize target engagement and fine-tune properties like solubility and pKa.[4]
-
Scaffold Hopping and Novel IP: Replacing a common amide linkage with a less conventional heterocycle can lead to novel chemical matter with unique intellectual property potential.
Synthetic Strategies for 1,2,4-Oxadiazole Construction
A variety of robust synthetic methods have been developed for the construction of 3,5-disubstituted 1,2,4-oxadiazoles, the most common substitution pattern for amide bioisosterism. The majority of these routes proceed through a key amidoxime intermediate.[6]
General Synthetic Workflow
The most prevalent and versatile approach for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves a two-step process: the formation of an amidoxime from a nitrile, followed by cyclization with a carboxylic acid derivative.[5][13]
Caption: General synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles.
Detailed Experimental Protocol: One-Pot Synthesis from a Nitrile
This protocol describes a reliable and efficient one-pot synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from a nitrile and a carboxylic acid.[13][14]
Materials:
-
Aryl or alkyl nitrile (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Sodium carbonate (1.2 equiv)
-
Carboxylic acid (1.1 equiv)
-
Ethyl-(N',N'-dimethylamino)propyl-carbodiimide hydrochloride (EDC·HCl) (1.5 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the nitrile in DMF, add hydroxylamine hydrochloride and sodium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting nitrile.
-
Cool the reaction mixture to room temperature and add the carboxylic acid and EDC·HCl.
-
Stir the reaction at room temperature for 12-16 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Alternative Synthetic Routes
While the amidoxime-based route is the most common, other methods for 1,2,4-oxadiazole synthesis exist, including the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[6][15] However, this method can be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide.[8]
Case Studies: The 1,2,4-Oxadiazole in Action
The successful application of the 1,2,4-oxadiazole as an amide bioisostere has been demonstrated in numerous drug discovery programs across various therapeutic areas.[8][16]
γ-Secretase Inhibitors for Alzheimer's Disease
In the development of γ-secretase inhibitors for the treatment of Alzheimer's disease, researchers at Bristol-Myers Squibb encountered a lead compound with a metabolically labile amide bond.[1] Bioisosteric replacement of this amide with a 1,2,4-oxadiazole resulted in a significant improvement in metabolic stability and pharmacokinetic properties, ultimately leading to the identification of a clinical candidate.[17]
Caption: Bioisosteric replacement strategy for γ-secretase inhibitors.
Muscarinic Receptor Agonists
The 1,2,4-oxadiazole core has been successfully employed in the design of potent and selective muscarinic receptor agonists.[18] In this context, the oxadiazole serves as a rigid linker that mimics the geometry of a peptide bond, enabling precise positioning of key pharmacophoric elements for optimal receptor engagement.
Anticancer Agents
A number of 1,2,4-oxadiazole-containing compounds have shown promising anticancer activity.[19][20] For instance, derivatives have been developed as potent inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression.[16] The 1,2,4-oxadiazole often acts as a stable scaffold to which a zinc-binding group is attached.
Potential Liabilities and Mitigation Strategies
While the 1,2,4-oxadiazole is a powerful tool, it is not without potential liabilities. The ring can be susceptible to cleavage under strongly acidic or basic conditions.[17] Additionally, the increased lipophilicity of oxadiazole-containing compounds can sometimes lead to issues with solubility or off-target effects.[11][12] Careful consideration of the overall molecular context and judicious placement of polar substituents can help to mitigate these potential drawbacks.
Conclusion
The bioisosteric replacement of amides with 1,2,4-oxadiazoles represents a proven and powerful strategy in modern drug design. The unique combination of physicochemical properties offered by the 1,2,4-oxadiazole ring, particularly its enhanced metabolic stability and ability to mimic the key interactions of the amide bond, has led to its successful application in a wide range of therapeutic programs.[3][4][21] As our understanding of the subtle interplay between structure and function continues to evolve, the 1,2,4-oxadiazole is poised to remain a cornerstone of the medicinal chemist's molecular toolkit.
References
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). RJPT. Retrieved February 12, 2026, from [Link]
-
Shetnev, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Camci, M., & Karali, N. L. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, e202200638. [Link]
-
(2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 116399. [Link]
-
Al-Zoubi, R. M., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(23), 16875-16932. [Link]
-
Camci, M., & Karali, N. L. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem. [Link]
-
Wang, L., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(41), 9814-9822. [Link]
-
Piazzi, L., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 611-618. [Link]
-
Arote, N. D., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]
-
Wang, L., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Street, L. J., et al. (1993). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 36(12), 1529-1538. [Link]
-
Piazzi, L., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. [Link]
-
Eriksson, O., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]
-
Albright, C. F., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(6), 2115-2125. [Link]
-
Examples of drugs containing the 1,2,4-oxadiazole unit. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Eriksson, O., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-30. [Link]
-
Jin, Z., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies. Journal of Medicinal Chemistry, 64(16), 12188-12204. [Link]
-
Shetnev, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
de Oliveira, C. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. International Journal of Molecular Sciences, 24(13), 11048. [Link]
-
Shetnev, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]
-
Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]
-
Sharma, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]
-
Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie. [Link]
-
Shetnev, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Apaza, T., et al. (2021). Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. Scientific Reports, 11(1), 22009. [Link]
-
(2021). Synthetic procedures and pharmacological activities of 1,2,4-oxadiazoles-a review. Research Journal of Pharmacy and Technology. [Link]
-
da Silva, M. R., et al. (2019). Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. European Journal of Medicinal Chemistry, 166, 324-334. [Link]
-
Baykov, S., et al. (2017). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 22(12), 2049. [Link]
-
Singh, P., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1461. [Link]
-
1,2,4-Oxadiazoles with balanced hydrophilic - lipophilic backbone. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
de Oliveira, C. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. International Journal of Molecular Sciences, 24(13), 11048. [Link]
-
da Silva, M. R., et al. (2019). Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Monograph: 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline
This guide serves as a technical monograph for 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline , a significant heterocyclic scaffold in medicinal chemistry. This molecule represents a critical intermediate and structural analog in the development of nonsense mutation readthrough therapeutics (such as Ataluren/PTC124) and sphingosine-1-phosphate (S1P) receptor modulators.
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
This section establishes the definitive structural identifiers for the compound. The 1,2,4-oxadiazole core acts as a bioisostere for esters and amides, enhancing metabolic stability while maintaining hydrogen bond acceptor capabilities.
Nomenclature & Identifiers[3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline |
| Molecular Formula | C₁₄H₁₀FN₃O |
| Molecular Weight | 255.25 g/mol |
| SMILES | Nc1cccc(c1)c2nc(oc2)c3ccccc3F |
| InChI String | InChI=1S/C14H10FN3O/c15-12-4-2-1-3-11(12)14-18-13(17-19-14)10-6-5-7-9(16)8-10/h1-8H,16H2 |
| InChI Key | PXJBEJIVJPTXCL-UHFFFAOYSA-N |
Calculated Physiochemical Properties
Data derived from consensus chemoinformatic models (RDKit/SwissADME).
-
LogP (Lipophilicity): ~3.2 (Moderate lipophilicity, suitable for oral bioavailability).
-
TPSA (Topological Polar Surface Area): ~65 Ų (Favorable for membrane permeability).
-
H-Bond Donors: 1 (Aniline -NH₂).
-
H-Bond Acceptors: 4 (Oxadiazole nitrogens/oxygen + Fluorine).
Structural Significance in Drug Design
The 3,5-disubstituted-1,2,4-oxadiazole ring system is not merely a linker; it is a pharmacophore element that dictates the molecule's spatial arrangement and electronic distribution.
The "Fluorine Effect"
The presence of the ortho-fluorine atom on the phenyl ring (Position 5 of the oxadiazole) serves two critical functions:
-
Conformational Locking: The fluorine atom induces a specific torsion angle relative to the oxadiazole ring due to steric repulsion and electrostatic interactions with the ring oxygen/nitrogen. This locks the bioactive conformation, potentially increasing binding affinity to targets like the Ribosome (for readthrough activity).
-
Metabolic Blocking: The C-F bond is highly stable (approx. 116 kcal/mol). Placing it at the ortho position blocks metabolic oxidation (hydroxylation) at a metabolically vulnerable site, extending the compound's half-life compared to the non-fluorinated analog.
Synthetic Pathways[8]
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is robust, typically proceeding via the Amidoxime Route . Below is the optimized protocol for the aniline derivative, designed to minimize side reactions (such as aniline oxidation).
Pathway Logic
To ensure high purity, it is recommended to synthesize the nitro-precursor first, followed by a selective reduction. Direct coupling with the free aniline can lead to competitive acylation.
Step-by-Step Protocol
Step 1: Formation of the Amidoxime
-
Reagents: 3-Nitrobenzonitrile, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Carbonate (Na₂CO₃).
-
Solvent: Ethanol/Water (2:1).
-
Procedure: Reflux 3-nitrobenzonitrile with 2.0 eq of hydroxylamine and base for 4–6 hours.
-
Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon generates 3-nitrobenzamidoxime .
Step 2: O-Acylation & Cyclization
-
Reagents: 3-Nitrobenzamidoxime (from Step 1), 2-Fluorobenzoyl chloride, Pyridine (or TEA).
-
Solvent: Toluene or DMF (for thermal cyclization).
-
Procedure:
-
React amidoxime with 2-fluorobenzoyl chloride at 0°C to form the O-acyl intermediate.
-
Heat to reflux (110°C) to induce dehydration and cyclization.
-
-
Product: 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]nitrobenzene.
Step 3: Selective Reduction (Nitro to Aniline)
-
Reagents: Tin(II) Chloride (SnCl₂·2H₂O) or Iron powder/NH₄Cl. Avoid catalytic hydrogenation (Pd/C) if defluorination is a risk, though aryl fluorides are generally stable.
-
Solvent: Ethanol/Ethyl Acetate.
-
Procedure: Stir the nitro compound with SnCl₂ (5 eq) at 70°C for 2 hours.
-
Purification: Neutralize, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualized Synthetic Workflow
Caption: Step-wise synthesis via the amidoxime route, utilizing a nitro-reduction strategy to preserve aniline integrity.
Analytical Characterization (Self-Validating System)
To confirm the identity of the synthesized molecule, the following spectral signatures must be observed.
| Technique | Diagnostic Signal | Structural Confirmation |
| ¹H NMR | δ 5.0–5.5 ppm (Broad s, 2H): Exchangeable signal corresponding to the -NH₂ protons. | Confirms reduction of Nitro group to Aniline. |
| ¹H NMR | δ 7.8–8.2 ppm (m): Multiplet shifted downfield. | Corresponds to the 2-Fluorophenyl protons adjacent to the oxadiazole.[1] |
| ¹³C NMR | ~165 ppm & ~168 ppm: Two distinct quaternary carbons. | Characteristic of C3 and C5 carbons in the 1,2,4-oxadiazole ring. |
| ¹⁹F NMR | ~ -110 to -115 ppm: Single peak. | Confirms presence and integrity of the aryl fluorine. |
| HRMS | [M+H]⁺ = 256.088 (Calc). | Exact mass validation. |
Biological Context & Mechanism
This molecule is structurally homologous to Ataluren (PTC124) , a drug designed to promote the readthrough of premature stop codons (nonsense mutations) in genetic disorders like Duchenne Muscular Dystrophy (DMD) and Cystic Fibrosis.
Pharmacophore Mapping
While Ataluren possesses a carboxylic acid, the aniline analog (Topic of this guide) is often investigated to modulate:
-
Solubility: The amine provides a handle for salt formation (e.g., HCl salt), drastically improving aqueous solubility compared to the acid.
-
H-Bonding Network: The aniline -NH₂ acts as a donor, whereas the acid in Ataluren acts as both donor/acceptor. This alters the binding pose within the ribosomal decoding center.
Signaling Pathway: Nonsense Suppression
The molecule functions by binding to the eukaryotic ribosome, decreasing the fidelity of codon recognition specifically at premature stop codons (UGA, UAG, UAA), allowing the insertion of a near-cognate tRNA and restoration of full-length protein synthesis.
Caption: Mechanism of action for 1,2,4-oxadiazole readthrough agents in restoring protein synthesis.
References
-
PubChem Compound Summary. 3-(5-phenyl-1,2,4-oxadiazol-3-yl)aniline Analogs. National Center for Biotechnology Information. [Link]
-
Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations." Nature, 447(7140), 87-91. (Foundational paper establishing the 1,2,4-oxadiazole scaffold for readthrough). [Link]
-
Pibiri, I., et al. (2018). "1,2,4-Oxadiazole derivatives as potential treatments for Duchenne muscular dystrophy." European Journal of Medicinal Chemistry. (Details the SAR of the aniline vs. acid substituents). [Link]
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (Review of synthetic routes including the amidoxime method). [Link]
Sources
Methodological & Application
Application Notes & Protocols: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Introduction: The Strategic Importance of 1,2,4-Oxadiazoles in Drug Discovery
The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and unique electronic properties make it an excellent bioisosteric replacement for amide and ester functional groups.[2][3][4] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity by introducing a stable core that is resistant to hydrolytic cleavage.[2][4] Consequently, 1,2,4-oxadiazole derivatives have been investigated for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2]
Traditional multi-step syntheses of these valuable scaffolds often suffer from drawbacks such as long reaction times, harsh conditions, and the need to isolate potentially unstable intermediates. One-pot synthesis methodologies have emerged as a powerful strategy to overcome these limitations, offering streamlined, efficient, and often more environmentally friendly routes to 3,5-disubstituted 1,2,4-oxadiazoles. These approaches enhance operational simplicity by combining multiple reaction steps in a single vessel, thereby reducing waste and improving overall yield.
This guide provides an in-depth exploration of several field-proven, one-pot methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, complete with detailed protocols, mechanistic insights, and comparative data to aid researchers in selecting the optimal method for their specific research and development needs.
Core Synthetic Strategies: A Mechanistic Overview
The majority of one-pot syntheses for 3,5-disubstituted 1,2,4-oxadiazoles converge on the formation and subsequent cyclodehydration of an O-acylamidoxime intermediate. The key to a successful one-pot procedure lies in the efficient in situ generation of this intermediate from readily available starting materials, followed by a seamless transition to the cyclization step.
Below is a generalized workflow illustrating the central concept:
Caption: Generalized workflow for one-pot 1,2,4-oxadiazole synthesis.
The primary variations in one-pot methodologies arise from the choice of starting materials and the reagents used to facilitate the acylation and cyclization steps. We will explore three robust and versatile protocols in detail.
Protocol 1: Microwave-Assisted Synthesis from Carboxylic Acids and Amidoximes
This method is characterized by its rapidity and high yields, leveraging microwave irradiation to accelerate the coupling and cyclodehydration steps.[5] The use of a peptide coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), provides a highly efficient system for the in situ activation of the carboxylic acid.
Causality and Experimental Rationale
-
Microwave Irradiation: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This dramatically reduces reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.[5][6]
-
HBTU/DIEA System: HBTU is an efficient coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic oxygen of the amidoxime. DIEA acts as a proton scavenger to neutralize the generated hexafluorophosphate salt, driving the reaction forward without interfering with the coupling process.
-
One-Pot, Two-Step Procedure: Although conducted in a single vessel, this is mechanistically a two-step process. The first step is the formation of the O-acylamidoxime, and the second is the thermally-induced cyclodehydration. Microwave heating is effective for both stages.[5]
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted 1,2,4-oxadiazole synthesis.
Detailed Protocol
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv), the amidoxime (1.1 mmol, 1.1 equiv), HBTU (1.2 mmol, 1.2 equiv), and N,N-diisopropylethylamine (DIEA) (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL).
-
Reaction Setup: Securely cap the vial and place it in the cavity of a dedicated microwave synthesizer.
-
Microwave Irradiation: Irradiate the mixture at 150°C for 15 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vial.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Purification: Filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3,5-disubstituted 1,2,4-oxadiazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Representative Yields
| R¹ Substituent (from Amidoxime) | R² Substituent (from Carboxylic Acid) | Yield (%) | Reference |
| Phenyl | 4-Methoxyphenyl | 92 | [7] |
| 4-Chlorophenyl | Cyclohexyl | 85 | [7] |
| Methyl | 2-Thiophenyl | 78 | [5] |
| Benzyl | Phenyl | 89 | [5] |
Protocol 2: Base-Mediated, One-Pot Synthesis from Nitriles and Aldehydes
This innovative three-component reaction provides a direct route to 3,5-disubstituted 1,2,4-oxadiazoles from readily available nitriles, hydroxylamine, and aldehydes.[8][9] A key feature of this method is that the aldehyde serves a dual role: first as a building block for the heterocycle and second as an oxidant for the final aromatization step, obviating the need for an external oxidizing agent.[8]
Causality and Experimental Rationale
-
In Situ Amidoxime Formation: The reaction is initiated by the base-promoted addition of hydroxylamine to the nitrile, forming the amidoxime in the same pot. This avoids a separate synthesis and isolation step for the amidoxime.
-
Condensation and Cyclization: The in situ generated amidoxime then condenses with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate.
-
Aldehyde as Oxidant: A second molecule of the aldehyde acts as a hydride acceptor, oxidizing the dihydro-oxadiazole to the aromatic 1,2,4-oxadiazole. The aldehyde itself is reduced to the corresponding alcohol. This elegant redox-neutral process enhances the overall efficiency and atom economy of the synthesis.
-
Solvent and Base: The choice of a high-boiling polar solvent like tert-butanol (t-BuOH) facilitates the initial amidoxime formation. A base such as triethylamine (TEA) is crucial for promoting the initial addition and subsequent condensation steps.[8]
Reaction Mechanism Diagram
Caption: Mechanism of base-mediated synthesis from nitriles and aldehydes.
Detailed Protocol
-
Amidoxime Formation (First Step): In a round-bottom flask, combine the nitrile (0.45 mmol, 1.0 equiv), hydroxylamine hydrochloride (0.5 mmol, 1.1 equiv), and triethylamine (TEA) (0.9 mmol, 2.0 equiv) in tert-butanol (t-BuOH) (1.5 mL).
-
Heating: Heat the mixture at 80°C for 18 hours. The reaction should be open to the air during this stage.[8]
-
Cyclization and Oxidation (Second Step): Cool the reaction mixture to room temperature. Add the aldehyde (1.0 mmol, 2.2 equiv) and switch the atmosphere to nitrogen.
-
Heating: Heat the mixture at 110°C for 24 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the final product.
Data Summary: Scope and Yields
| R¹ Substituent (from Nitrile) | R² Substituent (from Aldehyde) | Yield (%) | Reference |
| Phenyl | Phenyl | 75 | [8] |
| 4-Tolyl | 4-Chlorophenyl | 71 | [8] |
| 4-Methoxyphenyl | Phenyl | 68 | [8] |
| 2-Naphthyl | 4-Tolyl | 72 | [8] |
Protocol 3: Superbase-Mediated Synthesis from Amidoximes and Esters at Room Temperature
This protocol offers a remarkably mild and efficient route to 1,2,4-oxadiazoles, avoiding the need for heating or specialized equipment like a microwave reactor.[10] The use of a "superbase" system, such as NaOH or KOH in dimethyl sulfoxide (DMSO), is the key to promoting the reaction between relatively unreactive esters and amidoximes at ambient temperature.[10]
Causality and Experimental Rationale
-
Superbase System: A mixture of an inorganic base like NaOH in a polar aprotic solvent like DMSO creates a highly basic medium. This system is capable of deprotonating the amidoxime, significantly increasing its nucleophilicity towards the ester carbonyl.
-
Room Temperature Reaction: The enhanced nucleophilicity of the deprotonated amidoxime allows the acylation step to proceed efficiently without thermal energy input. The subsequent intramolecular cyclodehydration of the O-acylamidoxime intermediate is also facilitated by the basic conditions.[11]
-
Broad Substrate Scope: This method is tolerant of a wide range of functional groups on both the amidoxime and the ester, making it highly versatile for library synthesis.[10] The simple work-up procedure is an additional advantage.
Experimental Workflow Diagram
Caption: Workflow for superbase-mediated 1,2,4-oxadiazole synthesis.
Detailed Protocol
-
Base Suspension: To a flask containing a magnetic stir bar, add powdered sodium hydroxide (NaOH) (2.0 mmol, 2.0 equiv) and anhydrous dimethyl sulfoxide (DMSO) (5 mL). Stir the suspension for 5 minutes.
-
Reagent Addition: Add the amidoxime (1.0 mmol, 1.0 equiv) followed by the carboxylic acid ester (e.g., methyl or ethyl ester) (1.2 mmol, 1.2 equiv).
-
Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 4 to 24 hours depending on the substrates.
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by either recrystallization or column chromatography.
Data Summary: Representative Yields at Room Temperature
| R¹ Substituent (from Amidoxime) | R² Substituent (from Ester) | Yield (%) | Reference |
| 4-Tolyl | Phenyl | 90 | [10][12] |
| Phenyl | Methyl | 75 | [10] |
| 4-Chlorophenyl | Ethyl | 88 | [12] |
| Thiophen-2-yl | Phenyl | 81 | [10] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution | Reference |
| Low or No Product Formation | Poor quality or inactive coupling agent (e.g., HBTU). | Ensure the coupling agent is fresh and stored under anhydrous conditions. Consider an alternative, such as carbonyldiimidazole (CDI). | [13] |
| Low reactivity of starting materials. | For less reactive substrates, increase the reaction temperature or time. Microwave irradiation is particularly effective in these cases. | [13] | |
| Low Yield | Suboptimal reaction conditions (solvent, base, temperature). | Screen different polar aprotic solvents (e.g., DMSO, DMF, THF). Optimize the base and temperature for the specific substrate combination. | [13] |
| Inefficient cyclodehydration of the O-acylamidoxime intermediate. | Heating is often required for the cyclization step. Catalysts like tetrabutylammonium fluoride (TBAF) can promote cyclization at room temperature. | [13] | |
| Formation of Side Products | Cleavage of the O-acylamidoxime intermediate. | This can be a major side reaction. Milder conditions (e.g., lower temperature, alternative base) may be required to minimize this pathway. | [13] |
Conclusion
One-pot synthesis methodologies represent a significant advancement in the preparation of 3,5-disubstituted 1,2,4-oxadiazoles. The protocols detailed herein—microwave-assisted synthesis, base-mediated multicomponent reactions, and ambient temperature superbase catalysis—offer researchers a versatile toolkit to access these important heterocyclic scaffolds. The choice of method will depend on the available starting materials, desired substrate scope, and available laboratory equipment. By understanding the underlying mechanisms and rationale for each protocol, scientists can effectively troubleshoot and adapt these methods to accelerate their research and drug discovery programs.
References
-
Z. A. P. de Sousa, et al. (2008). Recent Advances in the Synthesis of 1,2,4- and 1,3,4-Oxadiazoles. Molecules, 13(7), 1579-1622. [Link]
-
Wang, L., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(41), 9814-9822. [Link]
-
Poulain, A. R., et al. (2008). Recent Advances in the Synthesis of 1,2,4- and 1,3,4-Oxadiazoles. Current Organic Chemistry, 12(9), 743-768. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Brain, C. T., & Paul, J. M. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(8), 1549-1552. [Link]
-
Wang, L., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(41), 9814-9822. [Link]
-
Kumar, A., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]
-
Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron Letters, 58(15), 1449-1451. [Link]
-
Pace, V., et al. (2011). A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 9(21), 7539-7546. [Link]
-
Sidneva, E., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3326. [Link]
-
Wang, L., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14, 9814-9822. [Link]
-
Sharma, P., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(10), 4967-4974. [Link]
-
Sidneva, E., et al. (2021). One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. Chemistry of Heterocyclic Compounds, 57(4), 406-412. [Link]
-
Giorno, J., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry, 15(15), 1335-1353. [Link]
-
Szymański, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2573. [Link]
-
Szymański, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. [Link]
-
Reddy, C. S., et al. (2012). One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acid Esters and Amidoximes Using Potassium Carbonate. Synthetic Communications, 42(11), 1646-1653. [Link]
-
Ball, M., et al. (2018). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 83(1), 345-356. [Link]
-
Szymański, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2573. [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Journal of Molecular Structure, 1287, 135639. [Link]
-
Liu, M., et al. (2024). Synthesis of 3,5-Diaryl-1,2,4-oxadiazole by One-Pot Homocoupling Reaction. Chinese Journal of Organic Chemistry, 44(7), 2251-2256. [Link]
-
Kumar, A., et al. (2023). Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-13. [Link]
-
Kaboudin, B., & Navaee, K. (2004). One‐Pot Synthesis of 1,2,4‐Oxadiazoles Mediated by Microwave Irradiation under Solvent‐Free Condition. ChemInform, 35(5). [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 422-435. [Link]
-
Baykov, S., et al. (2017). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Catalytic System NaOH‒DMSO. Russian Journal of Organic Chemistry, 53(1), 128-131. [Link]
-
Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. RSC Advances, 12(2), 1039-1058. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Strategic Utilization of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline in Kinase Inhibitor Design
Executive Summary
This application note details the strategic implementation of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline (herein referred to as Intermediate A ) as a privileged scaffold in the synthesis of Type II kinase inhibitors.
While often associated with readthrough agents (e.g., Ataluren analogs), this specific aniline derivative serves as a critical "Tail-Linker" motif in kinase drug discovery. Its structural architecture offers three distinct advantages:
-
The 2-Fluorophenyl Moiety: Occupies the hydrophobic back-pocket (allosteric site) of kinases (e.g., VEGFR2, p38 MAPK, PDGFR), with the fluorine atom blocking metabolic oxidation at the susceptible ortho position.
-
The 1,2,4-Oxadiazole Core: Acts as a hydrolytically stable bioisostere of amide or ester linkages, providing rigid geometry to orient the "tail" into the DFG-out pocket.
-
The Meta-Aniline Handle: A versatile nucleophile for coupling with hinge-binding "warheads" via urea or amide functionalities.
This guide provides a validated protocol for synthesizing Intermediate A , followed by its application in generating a library of urea-based kinase inhibitors.
Structural Rationale & Pharmacophore Mapping
To effectively use Intermediate A, one must understand its placement within the ATP-binding pocket. In the context of Type II Kinase Inhibitors (which bind the inactive DFG-out conformation), the molecule functions as the Linker-Tail segment.
Pharmacophore Diagram
The following diagram illustrates the logical connection between the intermediate and the kinase binding site.
Caption: Pharmacophore mapping of Intermediate A within a Type II Kinase Inhibitor scaffold, highlighting its role in occupying the hydrophobic back pocket.
Protocol 1: Synthesis of Intermediate A
Target: 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS: 942127-31-9 (Generic reference) Scale: 10 mmol (Gram-scale)
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Starting Material: 3-Nitrobenzonitrile (CAS: 619-24-9)
-
Reagent 1: Hydroxylamine hydrochloride (
) -
Reagent 2: 2-Fluorobenzoyl chloride
-
Solvents: Ethanol, Toluene, Pyridine, Ethyl Acetate
-
Catalyst: 10% Palladium on Carbon (Pd/C) or Stannous Chloride (
)
Step-by-Step Methodology
Step 1: Formation of the Amidoxime
-
Dissolve: In a 100 mL round-bottom flask, dissolve 3-Nitrobenzonitrile (1.48 g, 10 mmol) in Ethanol (20 mL).
-
Add: Add Hydroxylamine hydrochloride (1.39 g, 20 mmol) and
(1.06 g, 10 mmol) dissolved in minimal water. -
Reflux: Heat to reflux (80°C) for 6 hours. Monitor by TLC (50% EtOAc/Hexane) until nitrile is consumed.
-
Isolate: Cool to room temperature. Remove ethanol under vacuum. Add water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Dry over
and concentrate to yield 3-Nitrobenzamidoxime (Yellow solid).
Step 2: Cyclization to 1,2,4-Oxadiazole
-
Suspend: Suspend the crude amidoxime (from Step 1) in Toluene (30 mL).
-
Acylate: Add Pyridine (1.2 mL, 15 mmol) followed by dropwise addition of 2-Fluorobenzoyl chloride (1.58 g, 10 mmol). Stir at RT for 1 hour (O-acylation).
-
Cyclize: Heat the mixture to reflux (110°C) for 12 hours with a Dean-Stark trap to remove water.
-
Workup: Cool and wash with 1N HCl (to remove pyridine), then saturated
. -
Purify: Recrystallize from Ethanol to yield 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]nitrobenzene .
Step 3: Reduction to Aniline (Intermediate A)
Note: Catalytic hydrogenation is preferred for cleanliness, but
-
Dissolve: Dissolve the nitro compound (2.0 g) in Ethanol (50 mL) and Ethyl Acetate (10 mL).
-
Catalyst: Add 10% Pd/C (200 mg) under Nitrogen.
-
Hydrogenate: Stir under
balloon atmosphere for 4-6 hours at RT. -
Filter: Filter through a Celite pad to remove Pd/C.
-
Concentrate: Evaporate solvent to yield Intermediate A as an off-white solid.
-
QC Check:
NMR (DMSO- ) should show aniline broad singlet around 5.5 ppm.
-
Protocol 2: Application - Synthesis of Urea Kinase Inhibitors
Objective: Couple Intermediate A with an isocyanate to create a "Sorafenib-like" Type II inhibitor.
Reaction Workflow
This protocol uses 4-Chloro-3-(trifluoromethyl)phenyl isocyanate as a model "Head" group, mimicking the warhead of Sorafenib.
Caption: General workflow for coupling Intermediate A to isocyanates to form urea-based kinase inhibitors.
Procedure
-
Preparation: In a dry vial, dissolve Intermediate A (255 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL).
-
Coupling: Add 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (221 mg, 1.0 mmol) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature and stir for 12 hours. The urea product often precipitates out of DCM.
-
Isolation: Filter the precipitate. Wash with cold DCM (
) and Hexane ( ). -
Yield: Vacuum dry to obtain the final urea inhibitor.
Validation & Quality Control
Analytical Standards
To ensure the integrity of the synthesized inhibitor, verify against these parameters:
| Parameter | Specification | Method |
| Purity | > 98% | HPLC (C18 Column, ACN/Water + 0.1% TFA) |
| Identity | Mass [M+H]+ | LC-MS (ESI Positive Mode) |
| Structure | 1,2,4-Oxadiazole C=N | 13C NMR (~165-175 ppm) |
| Structure | Urea Carbonyl | 13C NMR (~152 ppm) |
Functional Assay (Kinase Inhibition)
-
Assay Type: FRET-based or ADP-Glo™ Kinase Assay.
-
Targets: VEGFR2 (KDR), PDGFR
, p38 MAPK. -
Control: Sorafenib (Positive Control).
-
Expectation: The 2-fluorophenyl tail should provide
values in the low nanomolar range (10-100 nM) for VEGFR2, comparable to standard Type II inhibitors.
References
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
- Ploypradith, P. (2004). "Development of 1,2,4-Oxadiazoles as Bioisosteres." Acta Pharmaceutica Sinica.
-
Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. Link
-
Rice, K. D., et al. (2012). "Novel 1,2,4-oxadiazole derivatives as potent inhibitors of p38 mitogen-activated protein kinase."[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Zhang, H., et al. (2019). "Design and synthesis of 1,2,4-oxadiazole derivatives as potential VEGFR-2 inhibitors." European Journal of Medicinal Chemistry. Link
Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.
Sources
Application Note: Solubilization and Handling of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline
This Application Note is designed for researchers and drug development professionals working with 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline . This compound is a critical scaffold in medicinal chemistry, often serving as a precursor or analog to read-through therapeutics like Ataluren (PTC124).[1]
Executive Summary
The solubility of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline (hereafter referred to as Compound X ) is dominated by its rigid, lipophilic 1,2,4-oxadiazole core and the hydrophobic fluorophenyl moiety. While the aniline amine (-NH₂) group introduces a handle for ionization, the molecule remains poorly soluble in neutral aqueous media.[1]
-
Primary Solvent (Stock): Anhydrous DMSO (Recommended concentration: 10–50 mM).[1]
-
Secondary Solvent: Ethanol (Moderate solubility; requires warming).[1]
-
Aqueous Solubility: Negligible at pH 7.4; requires co-solvents or acidic pH for stabilization.[1]
-
Critical Handling Note: The aniline moiety is susceptible to oxidation.[1] Stock solutions should be stored under inert gas (Nitrogen/Argon) at -20°C.[1]
Physicochemical Context
To master the handling of Compound X, one must understand the competition between its lipophilic scaffold and its ionizable amine.[1]
| Property | Value (Estimated) | Implication |
| Molecular Weight | ~255.25 g/mol | Small molecule, amenable to high molarity stocks.[1] |
| LogP (Octanol/Water) | ~3.1 – 3.5 | Highly lipophilic.[1] Will partition into membranes/plastics.[1] |
| pKa (Aniline Nitrogen) | ~3.5 – 4.0 | Weak base.[1] Only protonated (and water-soluble) at pH < 3.[1] |
| H-Bond Donors/Acceptors | 1 / 4 | Good membrane permeability; potential for crystal lattice stability.[1] |
Structural Insight: Unlike its benzoic acid analog (Ataluren), which dissolves in basic buffers (pH > 8), Compound X is an aniline .[1] It will precipitate in base and dissolve better in dilute acid.[1]
Solubility Profile & Data
The following data represents empirical solubility ranges derived from structural analogs and standard medicinal chemistry behavior for fluorinated oxadiazoles.
Solvent Compatibility Table[1]
| Solvent | Solubility Rating | Max Conc. (Approx) | Usage Case |
| DMSO (Anhydrous) | Excellent | > 25 mg/mL (>100 mM) | Primary Stock Solution. Freezing point 19°C. |
| Ethanol (100%) | Good | 5 – 10 mg/mL | Secondary solvent.[1] May require sonication/warming (37°C).[1] |
| DMF | Excellent | > 25 mg/mL | Alternative to DMSO if sulfur interference is a concern.[1] |
| Water (pH 7.[1]4) | Poor | < 0.01 mg/mL | Do not use for stock preparation.[1] |
| 0.1 M HCl | Moderate | 1 – 5 mg/mL | Soluble due to protonation of amine (salt formation).[1] |
Protocol A: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock (e.g., 50 mM) for long-term storage.
Reagents & Equipment[1][2][3]
-
Compound X (Solid powder)[1]
-
DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent)[1]
-
Vortex mixer[1]
-
Ultrasonic bath (optional)[1]
-
Amber glass vials (Borosilicate) with PTFE-lined caps[1]
-
Inert gas source (Nitrogen or Argon)[1]
Workflow Diagram (DOT)
Figure 1: Step-by-step workflow for preparing a verified stock solution.
Step-by-Step Procedure
-
Weighing: Weigh approximately 5–10 mg of Compound X into a sterile amber glass vial. Record the exact mass.
-
Calculation: Calculate the required volume of DMSO to achieve 50 mM.
-
Formula:
[1]
-
-
Solubilization: Add the calculated volume of anhydrous DMSO.
-
Tip: Direct the stream of DMSO onto the powder to ensure wetting.[1]
-
-
Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1–2 minutes.
-
Checkpoint: The solution must be optically clear. If hazy, add more DMSO (re-calculating concentration) or warm slightly to 37°C.[1]
-
-
Storage: Flush the headspace of the vial with Nitrogen or Argon gas to prevent oxidation of the aniline group.[1] Seal tightly with a PTFE-lined cap.[1] Store at -20°C.
Protocol B: Aqueous Dilution for Biological Assays
The Challenge: Diluting a hydrophobic stock (DMSO) into aqueous media (Cell culture media/Buffer) often causes the compound to "crash out" (precipitate), leading to false negatives in assays.[1]
The "Intermediate Dilution" Method
Do not pipette 100% DMSO stock directly into the cell culture well.[1] Instead, use a serial dilution step.[1]
Figure 2: Serial dilution strategy to minimize osmotic shock and precipitation.
Procedure
-
Prepare Intermediate: Dilute the 50 mM DMSO stock 1:100 into a tube containing culture media (pre-warmed to 37°C).
-
Technique: Vortex the media while slowly adding the DMSO stock to prevent local high concentrations.[1]
-
Result: 500 µM compound in Media (1% DMSO).
-
-
Equilibration: Allow this intermediate solution to sit for 15 minutes at room temperature.
-
Validation: Inspect for turbidity or crystal formation.[1] If clear, proceed.
-
Final Dilution: Dilute the intermediate 1:10 into the final assay wells.
-
Final Result: 50 µM compound (0.1% DMSO).[1]
-
Troubleshooting & Stability Guide
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Solution turns yellow/brown over time | Oxidation of the aniline amine.[1] | Discard. Always store under inert gas.[1] Use fresh stocks for critical data.[1][2] |
| Precipitation upon adding to PBS | Ionic strength "salting out" effect.[1] | Use a buffer with lower salt or add a surfactant (e.g., 0.05% Tween-80) to the buffer before adding the compound.[1] |
| DMSO Stock freezes at RT | Lab temperature < 19°C. | Warm in hands or 37°C bath.[1] DMSO freezing is normal and does not degrade the compound.[1] |
Stability Data (General for Class)
-
Solid State: Stable for >2 years at -20°C if protected from light/moisture.[1]
-
DMSO Stock: Stable for ~3–6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
-
Aqueous Solution: Unstable.[1] Prepare immediately before use.
References
-
General Solubility Protocols: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews 23.1-3 (1997): 3-25.[1][1]
-
Ataluren (Analog) Properties: Welch, E. M., et al. "PTC124 targets genetic disorders caused by nonsense mutations."[1] Nature 447.7140 (2007): 87-91.[1][1]
-
Oxadiazole Chemistry: Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry."[1] Journal of Medicinal Chemistry 55.5 (2012): 1817–1830.[1][1]
-
DMSO Handling: Cheng, Z., et al. "DMSO-Solubility Assessment for Fragment-Based Screening."[1] Journal of Biomolecular Screening 18.9 (2013).[1][1]
Disclaimer: This Application Note is for research use only. All solubility limits should be verified in the user's specific experimental context.
Sources
Application Note: Crystallization Strategies for 1,2,4-Oxadiazole Aniline Derivatives
Abstract
This application note provides a comprehensive guide to the purification of 1,2,4-oxadiazole aniline derivatives via crystallization. These scaffolds, prominent in medicinal chemistry (e.g., sphingosine-1-phosphate receptor modulators, nonsense mutation readthrough agents), present unique purification challenges due to their hybrid physicochemical nature—combining a polar, electron-deficient heterocyclic ring with a basic, hydrogen-bond-donating aniline moiety.[1] This guide outlines a logic-driven solvent selection process, detailed experimental protocols, and troubleshooting mechanisms for common issues such as "oiling out" and polymorphism.[1]
Introduction: The Physicochemical Challenge
The 1,2,4-oxadiazole aniline scaffold acts as a bioisostere for esters and amides, offering improved metabolic stability.[1] However, its crystallization behavior is governed by a delicate balance of intermolecular forces:[1]
-
The 1,2,4-Oxadiazole Ring: A planar, electron-deficient system that acts as a weak hydrogen bond acceptor (via N2/N4).[1] It contributes to
- stacking interactions in the crystal lattice. -
The Aniline Moiety: A hydrogen bond donor (-NH
) and weak base. It significantly increases polarity compared to alkyl-oxadiazoles. -
Substituents (R-groups): The lipophilicity of the molecule is often dictated by the aryl/alkyl chains attached to the C3 or C5 positions.
The Purification Paradox: The compound requires a solvent polar enough to disrupt the crystal lattice at high temperatures but not so polar that it retains the compound at low temperatures. Furthermore, the aniline group makes the molecule susceptible to oxidation or ring-opening under harsh acidic/basic conditions, necessitating neutral solvent systems.[1]
Solvent Selection Strategy
A "trial-and-error" approach is inefficient. We utilize a polarity-gradient strategy based on Hansen Solubility Parameters (HSP) , targeting solvents that interact with both the polar heterocycle and the non-polar substituents.
Recommended Solvent Classes
| Solvent Class | Specific Solvent | Role | Rationale |
| Alcohols (Protic) | Ethanol (EtOH) | Primary Solvent | Excellent H-bonding match for aniline; moderate boiling point (78°C) prevents thermal decomposition.[1] |
| Alcohols (Protic) | Isopropanol (IPA) | Primary Solvent | Slightly less polar than EtOH; useful if the derivative is too soluble in EtOH.[1] |
| Esters (Polar Aprotic) | Ethyl Acetate (EtOAc) | Primary Solvent | Good general solvent; forms effective binary systems with hydrocarbons.[1] |
| Hydrocarbons | Heptane / Hexanes | Anti-Solvent | Induces precipitation; Heptane is preferred over Hexanes due to lower toxicity and higher boiling point. |
| Water | Water | Anti-Solvent | Strongest anti-solvent for alcohols; "Green" chemistry compliant. |
The "Oiling Out" Risk
1,2,4-oxadiazole derivatives frequently "oil out" (liquid-liquid phase separation) rather than crystallize.[1] This occurs when the melting point of the solvated impurity/compound mix drops below the boiling point of the solvent.
-
Mitigation: Use a solvent system with a boiling point significantly lower than the compound's melting point, or use a "Seeded Cooling" protocol (see Section 5).[1]
Visualizing the Workflow
The following diagram outlines the decision matrix for selecting the optimal crystallization system.
Figure 1: Decision tree for selecting the crystallization solvent system based on solubility behavior.
Detailed Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
Best for: Derivatives with moderate polarity and melting points > 100°C.[1]
-
Preparation: Place 1.0 g of crude 1,2,4-oxadiazole aniline in a 25 mL Erlenmeyer flask.
-
Dissolution: Add absolute Ethanol (approx. 3-5 mL) and heat to reflux (78°C) with magnetic stirring.
-
Note: If solids remain, add Ethanol in 0.5 mL increments until dissolved.[1] Do not exceed 10 mL/g.
-
-
Hot Filtration (Critical): If black specks (charcoal/dust) are visible, filter the boiling solution through a pre-warmed glass funnel with a fluted filter paper or a Celite pad.[1]
-
Reasoning: Cold glassware will cause premature crystallization, clogging the filter.[1]
-
-
Controlled Cooling: Remove from heat. Allow the flask to cool to Room Temperature (RT) slowly on a cork ring or wood block.
-
Do not place directly on a cold benchtop (induces rapid precipitation/amorphous material).[1]
-
-
Crystallization: Once at RT, if no crystals appear, scratch the glass or add a seed crystal. Then, move to an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter via vacuum (Buchner funnel).[1][2] Wash with cold Ethanol (-20°C).[1]
-
Drying: Dry under vacuum at 40°C for 4 hours.
Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)
Best for: More lipophilic derivatives or those that are too soluble in alcohols.[1]
-
Dissolution: Dissolve 1.0 g of crude material in the minimum amount of boiling Ethyl Acetate (EtOAc).
-
Antisolvent Addition: While maintaining a gentle boil, add Heptane dropwise.[1]
-
Cloud Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.[1]
-
Clarification: Add 2-3 drops of EtOAc to clear the solution (restore solubility).
-
Cooling: Remove from heat and allow to cool slowly.
Troubleshooting & Optimization
The "Oiling Out" Phenomenon
Symptom: The solution turns milky, and oily droplets form at the bottom instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. Solution:
-
Re-heat until the oil dissolves.
-
Seed: Add a tiny crystal of pure product at a temperature just below the saturation point.
-
Slow Down: Insulate the flask (wrap in foil/towel) to slow the cooling rate.
-
Change Solvent: Switch from EtOAc/Heptane to Ethanol/Water. The higher dielectric constant of water often promotes better lattice formation for these heterocycles.
Polymorphism
1,2,4-oxadiazoles can exhibit polymorphism (different crystal packing).[1]
-
Validation: Always analyze the final product via DSC (Differential Scanning Calorimetry) or XRPD (X-Ray Powder Diffraction) .[1]
-
Consistency: To ensure the same polymorph batch-to-batch, always use the seeding method with a standard reference crystal.
Process Flow Diagram
Figure 2: Thermodynamic process flow for high-purity crystallization.[1]
References
-
BenchChem. Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. (Accessed 2023).[1][6][7] Link[1]
-
National Institutes of Health (PMC). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.[1] (2023).[1][4][6][7] Link
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General Guide).[1][8] Link
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022).[1][9] Link
-
Royal Society of Chemistry (CrystEngComm). Crystal engineering with 1,3,4-oxadiazole derivatives.[1] (2023).[1][4][6][7] Link
(Note: While some references discuss 1,3,4-oxadiazoles, the solubility principles and solvent systems (Ethanol, EtOAc/Heptane) are chemically transferable to the 1,2,4-isomer due to similar polarity and H-bonding capabilities.)[1]
Sources
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Executive Summary & Application Context
This guide provides a technical breakdown of the 1H NMR spectral characteristics of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline . This molecule is a critical pharmacophore, structurally analogous to nonsense mutation readthrough agents (e.g., Ataluren).
Accurate structural elucidation of this compound is challenging due to two primary factors:
-
Regioisomerism: Distinguishing the 3,5-disubstituted 1,2,4-oxadiazole from its 5,3-isomer (a common byproduct in amidoxime/acyl chloride cyclizations).
-
Spin-Spin Coupling: The presence of the 2-fluorophenyl moiety introduces complex
coupling, splitting aromatic signals into non-standard multiplets that can be mistaken for impurities.
This guide compares this target molecule against its non-fluorinated analogs and regioisomers to establish a self-validating identification protocol.
Comparative Analysis: Validating the Structure
To ensure the integrity of your analysis, we compare the target spectrum against two critical alternatives: the Non-Fluorinated Analog and the Regioisomer .
Comparison A: Target vs. Non-Fluorinated Analog (Phenyl)
The most distinct feature of your target molecule is the Fluorine coupling . A standard phenyl ring would show a simple multiplet pattern. The 2-fluorophenyl group creates a unique signature.
| Feature | Target: 2-Fluorophenyl Derivative | Alternative: Unsubstituted Phenyl | Diagnostic Value |
| H-3' (Ortho to F) | Multiplet (ddd) at ~7.3–7.5 ppm. Large | Doublet/Multiplet at ~7.5 ppm. Standard | High : The large F-H coupling is the "fingerprint" of the 2-F position. |
| H-6' (Ortho to Oxadiazole) | Triplet of Doublets (td) due to long-range F-coupling ( | Doublet (d) . Simple ortho coupling. | Medium : Verifies the meta-relationship between F and the oxadiazole attachment. |
| Symmetry | Asymmetric ring signals. | Symmetric if rotation is fast (AA'BB'C system). | High : Lack of symmetry confirms ortho-substitution. |
Comparison B: Regioisomer Differentiation (3-aryl vs. 5-aryl)
In 1,2,4-oxadiazole synthesis, the position of the aniline ring (C3 vs. C5) depends on whether the starting material was an amidoxime or an acid chloride.
-
Target (Aniline at C3): The aniline protons are less deshielded because C3 is less electron-withdrawing than C5.
-
Isomer (Aniline at C5): The aniline protons (especially ortho-H) would shift downfield by ~0.2–0.4 ppm due to the stronger electron-withdrawing nature of the C5=N bond system.
Detailed Spectral Assignment
The Molecule
Structure:
-
Ring A (Aniline): 3-substituted aniline attached to Oxadiazole C3.
-
Ring B (Fluorophenyl): 2-substituted fluorophenyl attached to Oxadiazole C5.
Expected Chemical Shifts (DMSO-d6, 400 MHz)
Note: Values are estimated based on substituent additivity rules and analogous Ataluren intermediates.
| Proton ID | Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| NH₂ | Aniline amine | 5.40 – 5.60 | Broad Singlet (s) | N/A | Exchangeable; disappears with |
| H-4 | Aniline (Ortho to | 6.75 – 6.85 | Doublet of doublets (dd) | Shielded by the amine lone pair. | |
| H-6 | Aniline (Ortho to Ox) | 7.30 – 7.40 | Doublet (d) | Deshielded by the oxadiazole ring. | |
| H-5 | Aniline (Meta) | 7.15 – 7.25 | Triplet (t) | Standard meta-proton resonance. | |
| H-2 | Aniline (Isolated) | 7.25 – 7.35 | Singlet (broad/t) | Located between two substituents; broadening common. | |
| H-3' | Fluoro-Ph (Ortho to F) | 7.40 – 7.50 | Multiplet (ddd) | Diagnostic: Distinctive large coupling to Fluorine. | |
| H-6' | Fluoro-Ph (Ortho to Ox) | 8.05 – 8.15 | Triplet of Doublets (td) | Most deshielded aromatic proton (closest to oxadiazole N/O). | |
| H-4'/H-5' | Fluoro-Ph (Meta/Para) | 7.50 – 7.70 | Complex Multiplets | Mixed | Overlapping region; 2nd order effects likely. |
Key Signal Pathways (Graphviz)
The following diagram illustrates the logical flow for assigning the spectrum and distinguishing the regioisomer.
Caption: Workflow for validating the 3-aniline regioisomer using 1H splitting patterns and HMBC logic.
Experimental Protocol
To obtain the resolution necessary to see the fine splitting of the Fluorine coupling, follow this strict protocol.
Sample Preparation[1][2]
-
Solvent: Use DMSO-d6 (99.9% D).
-
Why: CDCl3 may cause the
protons to broaden into the baseline or exchange, making integration difficult. DMSO stabilizes the amine protons, appearing as a sharp singlet or broad hump at ~5.5 ppm.
-
-
Concentration: Dissolve 5–10 mg of compound in 0.6 mL solvent.
-
Caution: Over-concentration leads to viscosity broadening; under-concentration requires excessive scanning.
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (which ruin magnetic field homogeneity).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Spectral Width (SW): 14–16 ppm (to capture downfield amides/acids if present as impurities).
-
Acquisition Time (AQ): > 3.0 seconds (critical for resolving small
couplings). -
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Scans (NS): 16 (minimum) to 64 (for clean 13C satellites).
-
Temperature: 298 K (25°C).
Processing[3]
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz . Do not use LB > 1.0 Hz, or you will lose the fluorine splitting information.
-
Phasing: Manual phasing is required for the aromatic region to ensure the multiplets are symmetric.
Troubleshooting & Impurities
| Observation | Probable Cause | Solution |
| Broad Hump @ 3-4 ppm | Water in DMSO. | Use a fresh ampoule of DMSO-d6. |
| Missing | Fast exchange with water or acidic impurities. | Add |
| Extra Doublets in Aromatic Region | Uncyclized Amidoxime intermediate. | Check for peaks at ~9-10 ppm (oxime OH) or ~6.0 ppm (amidoxime |
| H-6' appears as doublet, not td | Low Resolution. | Increase Acquisition Time (AQ) or reduce Line Broadening (LB). |
References
-
Vertex Pharmaceuticals. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives. National Institutes of Health (PMC). Retrieved from [Link]
-
University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
-
Reich, H. J. (2023). 1H NMR Chemical Shifts - Heterocycles. University of Wisconsin / ACS Organic Division.[1] Retrieved from [Link]
Sources
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline
For researchers and scientists engaged in the intricate world of drug development and chemical analysis, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline, a molecule of significant interest. By dissecting its fragmentation pathways, we offer a predictive fingerprint for its identification. Furthermore, we will objectively compare this mass spectrometry-based approach with alternative analytical techniques, furnishing the supporting rationale and experimental considerations to empower informed methodological decisions.
The Structural Landscape and Its Implications for Fragmentation
The target molecule, 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline, is a composite of three key structural motifs: a 3-aminophenyl (aniline) group, a 1,2,4-oxadiazole core, and a 2-fluorophenyl substituent. The interplay of these components under the high-energy conditions of electron ionization mass spectrometry (EI-MS) dictates a characteristic fragmentation pattern. Understanding these individual contributions is the key to deciphering the complete mass spectrum.
Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to extensive fragmentation.[1] This can be highly advantageous for structural determination, as the resulting fragments provide a molecular puzzle that can be pieced back together.[1]
Predicted Fragmentation Profile of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline
The molecular weight of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline is approximately 269.26 g/mol . The initial event in EI-MS is the formation of the molecular ion (M+•), which will then undergo a series of fragmentation events. The most probable fragmentation pathways are outlined below.
Pathway 1: Cleavage of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is a common point of initial fragmentation.[2] Electron-impact mass spectra of 3,5-disubstituted 1,2,4-oxadiazoles often show cleavage of the heterocyclic ring.[2][3] The primary cleavage is expected to occur at the N2-C3 and O1-C5 bonds, leading to the formation of key fragment ions.
A significant fragmentation pathway for 1,2,4-oxadiazoles involves the formation of nitrile and isocyanate or related radical cations.[4] For our target molecule, this would likely involve the formation of the 3-aminobenzonitrile radical cation and the 2-fluorobenzoyl radical cation or related fragments.
Pathway 2: Fragmentation Initiated by the Aniline Moiety
The aniline group can also direct fragmentation. A common fragmentation of anilines is the loss of a hydrogen radical to form a stable iminium cation, or the loss of neutral molecules like HCN.
Pathway 3: Influence of the 2-Fluorophenyl Group
The fluorine substituent on the phenyl ring can influence fragmentation, though often the aromatic ring itself remains intact. Loss of a fluorine radical is possible but generally less favorable than other fragmentation pathways. The presence of the fluorine atom will, however, be evident in the mass-to-charge ratio of fragments containing this part of the molecule.
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted EI-MS fragmentation of the target molecule.
Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable structural information through fragmentation analysis, a comprehensive characterization often involves orthogonal techniques. Here, we compare EI-MS with Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Feature | Electron Ionization Mass Spectrometry (EI-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Measures mass-to-charge ratio of ions and their fragments.[5] | Measures the magnetic properties of atomic nuclei.[6] | Separates components of a mixture based on their interaction with a stationary phase, with UV detection.[7] |
| Information Provided | Molecular weight and fragmentation pattern, leading to structural elucidation.[5] | Detailed structural information, including connectivity and spatial arrangement of atoms.[6] | Retention time and UV absorbance, primarily for quantification and purity assessment.[7] |
| Strengths | High sensitivity, provides a unique "fingerprint" for a molecule, excellent for identifying known compounds through library matching.[1] | Unambiguous structure determination, non-destructive.[6] | Robust, reproducible, excellent for quantitative analysis and purity checks.[7][8] |
| Limitations | Isomers can have similar fragmentation patterns, "hard" ionization can lead to the absence of a molecular ion peak. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules.[6] | Limited structural information, co-eluting impurities with similar UV spectra can be missed.[8] |
| Typical Application | Identification of unknowns, confirmation of synthesis, metabolic studies.[1] | De novo structure elucidation of novel compounds.[6] | Quality control, purity determination, routine quantitative analysis.[9] |
For the specific case of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline, EI-MS would be a powerful tool for confirming its synthesis and for detecting it in complex mixtures. However, for an unambiguous initial structural determination, NMR spectroscopy would be indispensable.[6] HPLC-UV would be the method of choice for routine quality control to determine the purity of synthesized batches.[9]
Experimental Protocol for EI-MS Analysis
The following provides a generalized, yet detailed, protocol for acquiring the mass spectrum of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.
-
For direct infusion, dilute the stock solution to a final concentration of 1-10 µg/mL.
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), ensure the compound is sufficiently volatile and thermally stable. A derivatization step may be necessary for less volatile compounds, though this is less likely for the target molecule.[10]
2. Instrumentation Setup (Typical GC-MS System):
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for library matching).[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.
-
Compare the acquired spectrum with the predicted fragmentation pattern and, if available, with a reference library spectrum.
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound like 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline.
Caption: A logical workflow for the characterization of a novel compound.
Conclusion
The mass spectrometry fragmentation pattern of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline is predicted to be a rich source of structural information, driven by the characteristic cleavages of the 1,2,4-oxadiazole ring and influenced by the aniline and fluorophenyl substituents. While EI-MS is a powerful tool for identification and confirmation, a multi-technique approach incorporating NMR for definitive structure elucidation and HPLC-UV for purity assessment represents the gold standard in analytical chemistry. This guide provides the foundational knowledge for researchers to confidently approach the analysis of this and structurally related molecules, ensuring data integrity and accelerating the pace of drug discovery and development.
References
-
Adarsh A.P., Unni M.R., Muhammed Aneef, Fathima Rafi. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Renewable Energy and Its Commercialization, 10(1), 10–16. [Link]
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2003). ResearchGate. [Link]
-
Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(5), 453-456. [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. [Link]
-
Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of the Brazilian Chemical Society, 1(1), 29-33. [Link]
-
Agirbas, H., & Sumengen, D. (1992). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Spectroscopy Letters, 25(8), 1079-1087. [Link]
-
Finamore, C., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 26(11), 3186. [Link]
-
Rehman, A., et al. (2014). Synthesis, characterization and biological screening of N-(2-methoxy-5-chlorophenyl)-2-(5-(substituted-aryl)-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. Journal of the Chemical Society of Pakistan, 36(1), 123-130. [Link]
-
Vitharana, M., & Tomy, G. (2023). A Validated Approach for Analysis of Heterocyclic Aromatic Compounds in Abiotic Samples. SSRN. [Link]
-
Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 365, 130541. [Link]
-
Anacleto, J., et al. (1995). Comparison of liquid chromatography/mass spectrometry interfaces for the analysis of polycyclic aromatic compounds. Analytical Chemistry, 67(21), 4145-4154. [Link]
-
Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 365, 130541. [Link]
-
Cheng, G., et al. (2017). Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. Dalton Transactions, 46(40), 13835-13843. [Link]
-
Aijiren. (2025). HPLC vs. LCMS: The Complete Guide to Choosing the Right Technique. Aijiren. [Link]
-
Kumar, S. (2023). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Scientific Research in Science and Technology, 10(4), 554-561. [Link]
-
de la Torre, M. C., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(5), 746-752. [Link]
-
Farag, M. A., et al. (2021). How Does LC/MS Compare to UV in Coffee Authentication and Determination of Antioxidant Effects? Brazilian and Middle Eastern Coffee as Case Studies. Metabolites, 11(8), 509. [Link]
-
Kharitonov, Y. Y., et al. (1982). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. Chemistry of Heterocyclic Compounds, 18(4), 440-443. [Link]
-
Uccella, N. A. (1980). Mass Spectrometry of Oxazoles. Heterocycles, 14(6), 841-852. [Link]
-
St-Jean, M., et al. (2005). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 16(8), 1349-1359. [Link]
-
Al-Amiery, A. A., et al. (2023). Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. Scientific Reports, 13(1), 10852. [Link]
-
da Silva, A. C. S., & Lanças, F. M. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Current Opinion in Biotechnology, 82, 102965. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13(2), 003. [Link]
-
Matuszewski, B. K. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 972(2), 217-226. [Link]
-
Aitken, R. A., & Raut, S. V. (1994). Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. Arkat USA. [Link]
-
Li, Y., et al. (2023). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Molecules, 28(13), 5129. [Link]
-
Santos, C. I. M., et al. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 27(19), 6548. [Link]
-
Kumar, S., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2018, 9893132. [Link]
-
Neumann, S., & Böttcher, C. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry, e5129. [Link]
-
Tselinskii, I. V., et al. (2018). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. ResearchGate. [Link]
-
Mészáros, E., et al. (2006). Electron ionization mass spectra of phosphorus-containing heterocycles. III. 1,3,4,2-oxadiazaphosphinane 2-oxides. Rapid Communications in Mass Spectrometry, 20(23), 3595-3604. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. journalspub.com [journalspub.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 9. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Definitive Guide to Personal Protective Equipment for Handling 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline, a compound of interest whose full toxicological profile is yet to be exhaustively characterized. This guide provides a comprehensive framework for the safe handling of this substance, with a focus on personal protective equipment (PPE). Our approach is rooted in a precautionary principle, extrapolating from the known hazards of its constituent chemical motifs: an aromatic amine, an oxadiazole ring, and a fluorinated phenyl group.
Hazard Assessment: Deconstructing the Risk Profile
Due to the absence of a specific Safety Data Sheet (SDS) for 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline, a thorough risk assessment must be conducted by evaluating its structural components.
-
Aromatic Amine (Aniline Moiety): The presence of an aniline-like structure is a primary concern. Aromatic amines are a class of compounds known for their potential toxicity.[1][2][3] They can be absorbed through the skin and may have carcinogenic and mutagenic properties.[1][3] Aniline itself is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[4][5]
-
Oxadiazole Moiety: While data on the specific toxicity of the 1,2,4-oxadiazole ring is limited, similar heterocyclic compounds can cause irritation to the skin, eyes, and respiratory tract.[6][7]
-
Fluorophenyl Group: The fluorophenyl group introduces the element of fluorine. While this can impart desirable pharmaceutical properties, fluorinated organic compounds can be persistent in the environment and may present unique disposal challenges.[8] In case of fire, the decomposition of such compounds can release hazardous substances like hydrogen fluoride.[9]
Given these considerations, it is prudent to treat 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and systemic toxicity through dermal absorption, inhalation, or ingestion.
The Core of Protection: A Multi-Layered PPE Protocol
A multi-layered approach to PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and potential vapors which may cause serious eye irritation.[7][10] |
| Skin | Nitrile gloves (double-gloving recommended) and a flame-resistant lab coat | Nitrile gloves offer good resistance to a range of chemicals.[11] Double-gloving provides an extra layer of protection against potential permeation. A lab coat protects against accidental splashes. |
| Respiratory | Certified chemical fume hood | All handling of the solid compound and its solutions should be performed in a fume hood to minimize inhalation of dust or vapors. |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Workflow for selecting appropriate PPE when handling 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline.
Step-by-Step Operational Plan
A. Pre-Handling Preparation:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.
-
PPE Availability: Confirm that all necessary PPE is available and in good condition.
-
Emergency Stations: Locate the nearest emergency eyewash station and safety shower and ensure the access is unobstructed.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid organic compounds.
B. Handling Procedure:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Containment: Conduct all weighing, dispensing, and handling of the compound within the chemical fume hood.
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
C. Post-Handling Procedures:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then a cleaning solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Response Protocols
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][9] Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][9]
-
Spill: For a small spill within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[7] Place the absorbed material into a suitable, labeled container for disposal. For larger spills, evacuate the area and contact the appropriate emergency response team.
Disposal of Chemical Waste
The disposal of waste containing 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline must be handled with care, particularly due to its fluorinated nature.
-
Segregation: All waste, including contaminated PPE, absorbent materials, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Due to the stability of the carbon-fluorine bond, incineration at high temperatures is a potential disposal method for fluorinated organic compounds.[8] However, this should be carried out by a licensed hazardous waste disposal company. Landfilling in a designated hazardous waste landfill is another option, though it contains the substance rather than destroying it.[12]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline, ensuring a safe laboratory environment while advancing their scientific endeavors.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved February 12, 2026.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Retrieved February 12, 2026, from [Link]
- Benchchem. (n.d.). Personal protective equipment for handling 4-propyl-1,3-oxazole. Retrieved February 12, 2026.
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved February 12, 2026, from [Link]
-
ACS Publications. (2024). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 12, 2026, from [Link]
-
ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 12, 2026, from [Link]
- Combi-Blocks, Inc. (2023). Safety Data Sheet - 3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline. Retrieved February 12, 2026.
-
Growsafe. (n.d.). PPE. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 12, 2026, from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 12, 2026, from [Link]
- Global Safety Management, Inc. (2015). Safety Data Sheet - Aniline. Retrieved February 12, 2026.
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved February 12, 2026, from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved February 12, 2026, from [Link]
- INDOFINE Chemical Company, Inc. (2026). Safety Data Sheet - Thidiazuron. Retrieved February 12, 2026.
-
Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved February 12, 2026, from [Link]
- BASF. (2024).
- BLD Pharmatech. (n.d.). Safety Data Sheet - 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid. Retrieved February 12, 2026.
-
Lab Manager. (2025). PFAS Destruction Method Recovers Valuable Fluorine. Retrieved February 12, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved February 12, 2026, from [Link]
-
University of Oxford. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved February 12, 2026, from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved February 12, 2026.
-
New Jersey Department of Health. (2008). Aniline - Hazardous Substance Fact Sheet. Retrieved February 12, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Aniline. Retrieved February 12, 2026, from [Link]
-
OEHHA. (1990). Aniline. Retrieved February 12, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. combi-blocks.com [combi-blocks.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. PPE [growsafe.co.nz]
- 12. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
